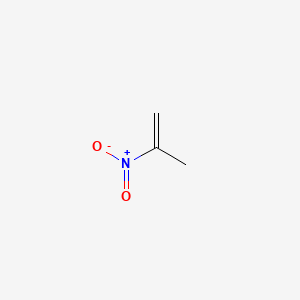

2-Nitropropene

Description

Structure

3D Structure

Properties

CAS No. |

4749-28-4 |

|---|---|

Molecular Formula |

C3H5NO2 |

Molecular Weight |

87.08 g/mol |

IUPAC Name |

2-nitroprop-1-ene |

InChI |

InChI=1S/C3H5NO2/c1-3(2)4(5)6/h1H2,2H3 |

InChI Key |

GXEXLSDIVMVEFZ-UHFFFAOYSA-N |

SMILES |

CC(=C)[N+](=O)[O-] |

Canonical SMILES |

CC(=C)[N+](=O)[O-] |

Other CAS No. |

4749-28-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenyl-2-nitropropene (P2NP)

Executive Summary: 1-Phenyl-2-nitropropene, commonly known as P2NP, is a significant chemical intermediate with the formula C₉H₉NO₂.[1] It presents as a light-yellow crystalline solid with a distinct odor.[1][2] P2NP is a critical precursor in the pharmaceutical industry, notably for the synthesis of medications like Adderall, which is used to treat ADHD and narcolepsy.[1][3] Its primary synthesis route is the Henry reaction, a versatile carbon-carbon bond-forming reaction. This guide provides a detailed examination of the P2NP synthesis mechanism, a compilation of quantitative data from various experimental protocols, and a review of the reaction's operational parameters for researchers, scientists, and professionals in drug development.

Core Synthesis Mechanism: The Henry Reaction

The synthesis of P2NP is predominantly achieved through a base-catalyzed condensation reaction between benzaldehyde (B42025) and nitroethane.[2][4] This process is a classic example of the Henry reaction, also referred to as a nitroaldol reaction, and shares characteristics with the Knoevenagel condensation.[1][5] The mechanism unfolds in a series of reversible steps.[5]

Step 1: Deprotonation of Nitroethane The reaction is initiated by a basic catalyst, which deprotonates the α-carbon of nitroethane.[1] The acidity of this proton is relatively high (pKa ≈ 17 in DMSO) due to the strong electron-withdrawing effect of the nitro group.[5] This abstraction results in the formation of a resonance-stabilized carbanion, known as a nitronate.[1]

Step 2: Nucleophilic Addition The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of the benzaldehyde molecule.[1] This forms a new carbon-carbon bond and creates a β-nitro alkoxide intermediate.

Step 3: Protonation The β-nitro alkoxide is subsequently protonated, typically by the conjugate acid of the base catalyst, to yield a β-nitro alcohol intermediate (1-phenyl-2-nitropropan-1-ol).[1][5]

Step 4: Dehydration The final step involves the dehydration (elimination of a water molecule) of the β-nitro alcohol.[6] This elimination reaction is often facilitated by heat and results in the formation of the carbon-carbon double bond, yielding the final product, 1-phenyl-2-nitropropene.[1] The removal of the water byproduct is often necessary to drive the reaction to completion.[1]

Quantitative Data Presentation

The yield of P2NP is highly dependent on the choice of catalyst, solvent, and reaction conditions such as temperature and time. A variety of protocols have been documented, with reported yields ranging from moderate to excellent.

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference(s) |

| n-Butylamine | Ethanol (B145695) | Reflux | 8 hours | 64% | [7] |

| n-Butylamine | Toluene (B28343) | Reflux | ~5 hours | ~66% | [7][8] |

| n-Butylamine | Cyclohexane | Reflux | 20 hours | <15% | [9] |

| Methylamine (B109427) (aq) | Isopropanol | Slight Heat | 4 hours | 79-81% | [2][7][9] |

| Methylamine (aq) | Ethanol | Slight Heat | 4 hours | 71-75% | [2][7][9] |

| Cyclohexylamine | Glacial Acetic Acid | 100 °C | 6 hours | 62% | [7][9] |

| Cyclohexylamine | Excess Nitroethane | Reflux | 6 hours | 78% | [7][9] |

| Ammonium Acetate | Glacial Acetic Acid | N/A | N/A | Lower-yielding | [10] |

| n-Butylamine | Glacial Acetic Acid | Microwave (750W) | Multiple cycles | Not specified | [6] |

Detailed Experimental Protocols

The following protocols represent common methodologies for the synthesis of P2NP. They should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures.

This method utilizes a Dean-Stark apparatus to remove the water byproduct, driving the reaction toward the product.

-

Reagents:

-

Procedure:

-

Dissolve benzaldehyde, nitroethane, and n-butylamine in toluene within a round-bottom flask equipped with a Dean-Stark trap and condenser.[7]

-

Heat the mixture to a vigorous reflux.[9]

-

Continue refluxing until water collection in the Dean-Stark trap ceases (approximately 4.5-5 hours).

-

Allow the reaction mixture to cool to room temperature, then chill in a freezer to induce crystallization.

-

Collect the yellow crystals via filtration and wash with a cold solvent (e.g., ethanol or isopropanol).

-

The crude product can be purified further by recrystallization from ethanol.[7]

-

This is a widely cited and high-yielding method that does not require specialized equipment for water removal.

-

Reagents:

-

Procedure:

-

Combine benzaldehyde, nitroethane, methylamine solution, and alcohol in a flask.[2]

-

Stir and gently heat the mixture for approximately 4 hours.[2]

-

Transfer the reaction mixture to a beaker and cool in a refrigerator (e.g., at 4°C).[9]

-

If crystallization does not begin, add water and return the mixture to the refrigerator. The P2NP oil should slowly crystallize.[2][9]

-

Collect the crystals by filtration, wash with cold alcohol, and air dry.

-

Yields are reported to be high, ranging from 71% to 81% depending on the alcohol used.[2][9]

-

Microwave-assisted synthesis offers a significant reduction in reaction time, aligning with principles of green chemistry.[6][11]

-

Reagents:

-

Benzaldehyde: 100 mL

-

Nitroethane: 100 mL

-

Glacial Acetic Acid: 25 mL

-

n-Butylamine: 20 mL

-

Isopropyl Alcohol (IPA): 100 mL

-

-

Procedure:

-

Combine benzaldehyde, nitroethane, glacial acetic acid, and n-butylamine in a microwave-safe beaker.

-

Place the beaker in a microwave oven (e.g., 750 W) and heat until the mixture boils.

-

Remove and cool the mixture to room temperature.

-

Repeat the heating and cooling cycle at least six times.

-

After the final cycle, add isopropyl alcohol, stir the mixture, and place it in a freezer for 12 hours to crystallize.

-

Filter the product, wash with a small amount of cold IPA, and dry.

-

References

- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 2. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]

- 3. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. 1-Phenyl-2-nitropropene | 18315-84-9 | Benchchem [benchchem.com]

- 7. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]

- 8. scribd.com [scribd.com]

- 9. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. Sciencemadness Discussion Board - P2NP synthesis/crystalization problem - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. P2NP Synthesis: Unraveling Nature's Molecular Tapestry for Innovation [surveyking.com]

Physical and chemical properties of (2-Nitroprop-1-en-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

(2-Nitroprop-1-en-1-yl)benzene , also known by several synonyms including β-methyl-β-nitrostyrene and Phenyl-2-nitropropene (P2NP), is an aromatic organic compound with the chemical formula C₉H₉NO₂. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activities and potential mechanisms of action.

Core Physical and Chemical Properties

(2-Nitroprop-1-en-1-yl)benzene is a light-yellow crystalline solid with a distinct odor.[1] It is an important intermediate in organic synthesis, notably in the pharmaceutical industry as a precursor for the synthesis of amphetamine and its derivatives, such as Adderall, a medication used to treat ADHD and narcolepsy.[1][2]

Table 1: Physical Properties of (2-Nitroprop-1-en-1-yl)benzene

| Property | Value | References |

| Appearance | Light-yellow crystalline solid | [1] |

| Melting Point | 64-66 °C | [1] |

| Boiling Point | 263.0 ± 9.0 °C | |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molar Mass | 163.176 g·mol⁻¹ | [1] |

| Density | 1.141±0.06 g/cm³ | |

| Solubility | Practically insoluble in water. Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (B145695) (10 mg/ml), acetone, chloroform, and dichloromethane. | |

| CAS Number | 705-60-2 | [1] |

Table 2: Chemical Identifiers for (2-Nitroprop-1-en-1-yl)benzene

| Identifier Type | Identifier | References |

| IUPAC Name | (2-Nitroprop-1-en-1-yl)benzene | [1] |

| Synonyms | P2NP, 1-Phenyl-2-nitropropene (B101151), β-methyl-β-nitropropene, trans-beta-Methyl-beta-Nitrostyrene, (2-Nitro-1-propenyl)benzene | [1] |

| InChI | InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ | [1] |

| SMILES | [O-]--INVALID-LINK--/C(=C/c1ccccc1)C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (2-Nitroprop-1-en-1-yl)benzene.

-

Infrared (IR) Spectroscopy : Aromatic rings typically show a characteristic C–H stretching absorption at 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.[3] The nitro group also has characteristic stretching frequencies. The NIST WebBook provides reference IR spectra for this compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to elucidate the structure. PubChem provides some NMR spectral data.[5]

-

Mass Spectrometry (MS) : The mass spectrum of (2-Nitroprop-1-en-1-yl)benzene shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural information.[6] A common fragment for aromatic compounds is the phenyl cation at m/z 77.[7]

Experimental Protocols

The primary method for the synthesis of (2-Nitroprop-1-en-1-yl)benzene is the Henry reaction, a base-catalyzed condensation reaction.[1]

Synthesis via Henry Reaction (n-Butylamine Catalysis)

This protocol is adapted from a common laboratory procedure.[8]

Materials:

-

Benzaldehyde (1 mole)

-

Nitroethane (1 mole)

-

n-Butylamine (5 mL)

-

Anhydrous ethanol (100 mL)

-

Round-bottomed flask (1000 mL)

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Combine one mole of benzaldehyde, one mole of nitroethane, 5 mL of n-butylamine, and 100 mL of anhydrous ethanol in a 1000 mL round-bottomed flask.

-

Reflux the mixture for 8 hours with stirring.

-

After 8 hours, cool the reaction mixture.

-

Stir the cooled mixture to induce crystallization. A heavy, yellow, crystalline mass should form.

-

Isolate the crude product by filtration.

-

Purify the crude product by recrystallization from anhydrous ethanol.

-

The expected yield of 1-phenyl-2-nitropropene is approximately 105 g (64%), with a melting point of 65°C.[8]

Purification by Recrystallization

Recrystallization is a critical step to obtain high-purity (2-Nitroprop-1-en-1-yl)benzene.[9]

Materials:

-

Crude (2-Nitroprop-1-en-1-yl)benzene

-

Recrystallization solvent (e.g., ethanol, isopropanol, hexane)

-

Erlenmeyer flask

-

Heating source (hot plate)

-

Büchner funnel and vacuum flask

Procedure:

-

Dissolve the crude product in a minimal amount of boiling recrystallization solvent in an Erlenmeyer flask.

-

If the solution is colored, activated charcoal can be added to decolorize it, followed by hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cooling in an ice bath can maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Dry the crystals, for example, in a desiccator.

Synthesis and Purification Workflow for (2-Nitroprop-1-en-1-yl)benzene.

Biological Activity and Signaling Pathways

(2-Nitroprop-1-en-1-yl)benzene and its derivatives have garnered interest for their biological activities, including antibacterial and anticancer properties.[10][11]

Antibacterial Activity

Derivatives of β-nitrostyrene have shown notable antibacterial activity, particularly against Gram-positive bacteria.[12] The presence of a β-methyl group, as in (2-Nitroprop-1-en-1-yl)benzene, has been found to enhance this activity compared to the unsubstituted β-nitrostyrene.[11][12]

Anticancer Activity and Signaling Pathway Inhibition

Recent studies have begun to elucidate the mechanisms behind the anticancer effects of nitrostyrene (B7858105) derivatives. One significant finding is their ability to inhibit the TNFα/NFκB signaling pathway.[13] This inhibition is achieved through the binding of nitrostyrene derivatives to the truncated form of retinoid X receptor alpha (tRXRα), which in turn blocks the interaction of tRXRα with TRAF2, a key component in the NFκB activation cascade.[13] This disruption of the signaling pathway can lead to apoptosis in cancer cells.

Another study on a hydroxylated and methoxylated derivative of β-methyl-β-nitrostyrene demonstrated its ability to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction.[14]

Inhibition of the TNFα/NFκB Signaling Pathway by Nitrostyrene Derivatives.

Safety and Handling

(2-Nitroprop-1-en-1-yl)benzene is classified as harmful and is a known irritant.[1] Direct contact with skin and eyes, as well as inhalation of its fumes, should be avoided. The median lethal dose (LD₅₀) for oral exposure in rats is greater than 500 mg/kg, and in mice, it is 1176 mg/kg.[1] It should be stored at 2-8°C, away from strong oxidizing agents.[1]

This document is intended for informational purposes for research and development professionals. All handling and experimentation should be conducted in a controlled laboratory environment with appropriate safety precautions.

References

- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 2. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. Benzene, (2-nitropropen-1-yl)- [webbook.nist.gov]

- 5. (Z)-(2-Nitroprop-1-enyl)benzene | C9H9NO2 | CID 699484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, (2-nitropropen-1-yl)- [webbook.nist.gov]

- 7. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]

- 9. youtube.com [youtube.com]

- 10. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

The Henry Reaction: A Cornerstone of Nitroalkene Synthesis for Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Henry (or nitroaldol) reaction is a powerful and versatile base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone).[1][2] Discovered in 1895 by Louis Henry, this reaction has become a fundamental tool in organic synthesis.[2][3] Its primary products, β-nitro alcohols, are highly valuable synthetic intermediates that can be readily converted into a variety of other functional groups.[3][4] Of particular importance is their dehydration to yield nitroalkenes, which are key building blocks in the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs).[3][4]

This guide provides a comprehensive overview of the Henry reaction for nitroalkene synthesis, detailing its mechanism, experimental protocols, quantitative data, and applications in drug development.

The Core Reaction Mechanism: From Nitroalkane to Nitroalkene

The synthesis of nitroalkenes via the Henry reaction is typically a two-step process: the initial formation of a β-nitro alcohol followed by a dehydration (elimination) step. Under certain conditions, this can occur as a one-pot reaction.

Step 1: Formation of the β-Nitro Alcohol

The reaction begins with the deprotonation of the acidic α-proton of the nitroalkane by a base, forming a resonance-stabilized nitronate anion.[3][5] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[5] Subsequent protonation of the resulting β-nitro alkoxide intermediate yields the β-nitro alcohol product.[3][5] It is crucial to note that all steps of this initial reaction are reversible, which can impact stereochemical control and overall yield.[3]

Step 2: Dehydration to the Nitroalkene

The β-nitro alcohol intermediate can undergo dehydration to form a nitroalkene.[3][6] This elimination of water is often promoted by the reaction conditions, such as heat or the presence of a suitable base or acid, and can sometimes occur spontaneously, especially when acidic protons are available on the carbon bearing the nitro group.[1][5]

Asymmetric Synthesis and Stereocontrol

A significant challenge in the Henry reaction is controlling the stereochemistry, as the reversibility of the reaction can lead to mixtures of diastereomers and enantiomers.[3] Modern synthetic chemistry has largely overcome this through the development of asymmetric catalysis. Chiral metal catalysts (e.g., complexes of copper, zinc, or magnesium) and organocatalysts are frequently employed to induce high levels of enantio- and diastereoselectivity, providing access to optically pure chiral building blocks essential for drug synthesis.[3][7]

Quantitative Data from Asymmetric Henry Reactions

The efficiency and selectivity of the Henry reaction are highly dependent on the choice of catalyst, substrates, and reaction conditions. The following tables summarize representative data from recent studies, highlighting the reaction's performance.

Table 1: Enantioselective Henry Reaction with Various Aldehydes Catalyzed by a chiral copper(II) complex, (S)-Cu1, with nitromethane (B149229).

| Aldehyde Substrate | Product | Yield (%) | ee (%) |

| 2-Nitrobenzaldehyde | 1-(2-nitrophenyl)-2-nitroethan-1-ol | 97 | 73 |

| 3-Nitrobenzaldehyde | 1-(3-nitrophenyl)-2-nitroethan-1-ol | 85 | 41 |

| 4-Nitrobenzaldehyde | 1-(4-nitrophenyl)-2-nitroethan-1-ol | 92 | 46 |

| 3,5-Difluorobenzaldehyde | 1-(3,5-difluorophenyl)-2-nitroethan-1-ol | 58 | 69 |

| 4-Isopropylbenzaldehyde | 1-(4-isopropylphenyl)-2-nitroethan-1-ol | 54 | 32 |

| 1-Naphthaldehyde | 1-(naphthalen-1-yl)-2-nitroethan-1-ol | 68 | 64 |

(Data sourced from literature[8])

Table 2: Direct Synthesis of β-Nitrostyrenes This one-pot procedure combines the Henry reaction and subsequent dehydration.

| Aldehyde Substrate | Catalyst System | Time (h) | Temp (°C) | Yield (%) |

| 2-Nitrobenzaldehyde | (S)-Cu2 (5 mol%), Ag₂O (2.5 mol%) | 24 | 70 | 94 |

| 3-Nitrobenzaldehyde | (S)-Cu2 (5 mol%), Ag₂O (2.5 mol%) | 24 | 70 | 95 |

| 4-Nitrobenzaldehyde | (S)-Cu2 (5 mol%), Ag₂O (2.5 mol%) | 24 | 70 | 99 |

| 2-Naphthaldehyde | (S)-Cu2 (2 mol%), Ag₂O (1 mol%) | 24 | 70 | 99 |

| 9-Anthraldehyde | (S)-Cu2 (2 mol%), Ag₂O (1 mol%) | 24 | 70 | 99 |

(Data sourced from literature)

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. Below are general protocols for both the formation of the β-nitro alcohol and the direct synthesis of nitroalkenes.

Protocol 1: General Procedure for Enantioselective Henry Reaction

This protocol describes the synthesis of a chiral β-nitro alcohol using a copper catalyst.

-

Reaction Setup: To an argon-flushed flask, add the aldehyde (1.0 equiv., 0.3 mmol), the chiral copper catalyst (e.g., (S)-Cu1, 10 mol%), and a base (e.g., NaOAc, 10 mol%).

-

Solvent and Reagent Addition: Add the solvent (e.g., a 1:1 mixture of THF/DCM, 0.5 mL) followed by nitromethane (10.0 equiv., 3.0 mmol).

-

Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, concentrate the mixture and purify it directly by flash silica (B1680970) gel chromatography (e.g., using an eluent system like hexane/acetone) to afford the desired chiral β-nitro alcohol.

Protocol 2: General Procedure for Dehydration of β-Nitro Alcohols

This procedure outlines the conversion of a prepared β-nitro alcohol to a nitroalkene.

-

Reaction Setup: Cool a heterogeneous mixture of the β-nitro alcohol (1.0 equiv., 1.2 mmol) and deionized water (2 mL) to 5–10 °C.

-

Base Addition: Add powdered potassium carbonate (K₂CO₃, 1.1 equiv., 1.3 mmol) portionwise while stirring. Continue stirring at 5–10 °C until the mixture becomes homogeneous.

-

Workup: Acidify the reaction mixture to pH 6 with 2 N HCl and extract with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic extracts with sodium bisulfite (NaHSO₃) solution and water. Dry the organic layer, remove the solvent under vacuum, and purify as needed to yield the (E)-nitroalkene.[9]

Applications in Drug Development

The synthetic utility of the Henry reaction and its products is widely demonstrated in the synthesis of pharmaceuticals.[3] The resulting β-nitro alcohols and nitroalkenes are precursors to β-amino alcohols and α-amino acids, which are common structural motifs in bioactive molecules.

Notable examples include:

-

Antibiotics: The reaction is a key step in synthesizing the carbohydrate subunit of the anthracycline class of antibiotics, such as L-Acosamine.[3] More recently, it has been applied to the synthesis of the modern antibiotic Linezolid (B1675486) .[10]

-

Anticoagulants: Asymmetric Henry reactions have been developed as a promising synthetic route for the anticoagulant drug Rivaroxaban (B1684504) .[10]

-

Antiviral Agents: The HIV protease inhibitor Amprenavir synthesis utilizes intermediates derived from the Henry reaction.[3]

-

Beta-Blockers: The synthesis of the β-blocker (S)-propranolol can be achieved using this methodology.[3]

Furthermore, the related aza-Henry (or nitro-Mannich) reaction , which involves the addition of a nitroalkane to an imine, provides a direct route to β-nitroamines, which are precursors to essential 1,2-diamines found in numerous pharmaceutical agents.[3]

Conclusion

The Henry reaction is a classic yet continually evolving transformation that serves as a powerful method for C-C bond formation. Its ability to produce functionalized β-nitro alcohols, which are readily converted to versatile nitroalkene intermediates, secures its prominent role in modern organic synthesis. For professionals in drug development, mastering the nuances of the Henry reaction—from catalyst selection for stereocontrol to optimizing conditions for dehydration—provides a reliable and efficient pathway to complex molecular architectures and novel therapeutic agents.

References

- 1. Henry Reaction [organic-chemistry.org]

- 2. synarchive.com [synarchive.com]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Henry Reaction (Nitroaldol Reaction) | TCI AMERICA [tcichemicals.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Henry Reaction - Common Conditions [commonorganicchemistry.com]

- 7. Biocatalytic Approaches to the Henry (Nitroaldol) Reaction - Almac [almacgroup.com]

- 8. preprints.org [preprints.org]

- 9. tandfonline.com [tandfonline.com]

- 10. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Knoevenagel Condensation for 2-Nitropropene Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] It involves the nucleophilic addition of a compound with an active hydrogen (an active methylene (B1212753) compound) to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][3] This guide provides an in-depth examination of the Knoevenagel condensation as applied to the synthesis of 2-nitropropene, a valuable chemical intermediate. The reaction typically proceeds by condensing nitroethane with formaldehyde (B43269) to form a 2-nitro-1-propanol (B1209518) intermediate, which is subsequently dehydrated.[4]

Reaction Mechanism

The synthesis is a base-catalyzed reaction.[3] The process begins with a base, often a weakly basic amine to prevent self-condensation of the aldehyde, abstracting an acidic α-proton from the nitroalkane (nitroethane).[1][5] This deprotonation generates a resonance-stabilized carbanion (enolate).[3][5] The resulting nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde (formaldehyde). This addition forms a β-nitro alcohol intermediate, which is then dehydrated to yield the final α,β-unsaturated nitroalkene, this compound.[5][6]

Experimental Protocols & Data

The synthesis of this compound is a two-stage process: the initial condensation to form 2-nitro-1-propanol, followed by its dehydration.[4]

Stage 1: Synthesis of 2-Nitro-1-Propanol

This stage involves the condensation of nitroethane with formaldehyde. A mild base is used as a catalyst.[4]

Protocol:

-

Dissolve 75.1 g of nitroethane, 0.3 g of calcium hydroxide, and 80 g of a 40% formaldehyde solution in 75 ml of ethanol (B145695) with stirring.[4]

-

Allow the solution to stand for 48 hours at room temperature.[4]

-

Isolate the product via vacuum distillation. 2-nitropropanol distills at 100-105°C/13 mmHg.[4]

| Reactant/Product | Molar Mass ( g/mol ) | Amount Used | Moles | Role | Yield (%) |

| Nitroethane | 75.07 | 75.1 g | ~1.0 | Active Methylene Cmpd. | - |

| Formaldehyde (40% soln) | 30.03 | 80.0 g (~32 g pure) | ~1.07 | Carbonyl Cmpd. | - |

| Calcium Hydroxide | 74.09 | 0.3 g | 0.004 | Catalyst | - |

| Ethanol | 46.07 | 75 ml | - | Solvent | - |

| 2-Nitro-1-propanol | 105.09 | 48 g | 0.457 | Intermediate | 46% |

Table 1: Quantitative Data for 2-Nitro-1-Propanol Synthesis.[4]

Stage 2: Dehydration to this compound

The intermediate, 2-nitro-1-propanol, must be dehydrated to form the final product. This can be achieved through direct heating with a dehydrating agent or via a two-step process involving an acetate (B1210297) intermediate, which has a better leaving group.[4]

Protocol:

-

Esterification: Place 105 g (1 mol) of 2-nitropropanol in a 250 ml two-necked flask. Add 110 g (1.078 mol) of acetic anhydride (B1165640).[4]

-

Elimination: Add 14.5 g (0.25 mol) of sodium carbonate to a solution of 73.5 g (0.5 mol) of the resulting 2-nitropropyl acetate dissolved in 50 ml of benzene (B151609).[4]

-

Reflux the mixture for six hours.[4]

-

Cool the flask and decant the product from the solids.[4]

-

Extract the residue and the aqueous phase with benzene.[4]

-

Dry the combined organic extracts over anhydrous MgSO₄.[4]

-

Fractionally distill the mixture to obtain this compound (boiling point: 57°C at 100 mmHg).[4]

Protocol:

-

Place 1 mole of 2-nitro-1-propanol and 1.35 moles of phthalic anhydride in a distillation apparatus.[4]

-

Apply a vacuum of 80 mmHg.[4]

-

Heat the flask. The mixture melts at 130-140°C, and the reaction begins at 150-160°C.[4]

-

Control the heating to maintain the reaction rate, with the temperature holding around 162°C.[4]

-

The reaction stops when the temperature reaches 180°C.[4]

-

The receiving flask will contain water and the this compound product as a yellow oil.[4]

| Method | Dehydrating Agent | Key Conditions | Product B.P. |

| A: Acetate Intermediate | Acetic Anhydride / Sodium Carbonate | Reflux in benzene for 6 hours | 57°C @ 100 mmHg |

| B: Direct Dehydration | Phthalic Anhydride | Heat to 150-180°C under vacuum (80 mmHg) | Not specified |

Table 2: Comparison of Dehydration Protocols for this compound Synthesis.[4]

Experimental Workflow Visualization

The overall process from starting materials to the final product can be visualized as a multi-step workflow.

Factors Influencing the Reaction

The efficiency and outcome of the Knoevenagel condensation are highly dependent on several factors, including the choice of catalyst, solvent, and reaction temperature.

Catalyst Selection

The catalyst is typically a weak base, as strong bases can induce the self-condensation of the aldehyde.[1] A wide array of catalysts, from simple amines to heterogeneous systems, have been employed to improve yields, reduce reaction times, and enhance the environmental profile of the reaction.

| Catalyst Type | Example(s) | Solvent | Temp. | Time | Yield (%) | Reference(s) |

| Homogeneous (Weak Base) | Piperidine | Ethanol | Reflux | 2 h | High (not specified) | [7] |

| Homogeneous (Amine Salt) | Ammonium Acetate | Solvent-free | RT | 5-7 min | High (not specified) | [5][8] |

| Homogeneous (Acid) | Boric Acid | Aqueous Ethanol | RT | - | Good to Excellent | [9][10] |

| Heterogeneous (Metal Oxide) | 1CaO–1.5MgO | Water | RT | 10 min | 98 | [9] |

| Heterogeneous (Phosphate) | MALPO | Ethanol | RT | 1 h | 99 | [11] |

| Ionic Liquid | [Bmim][OAc] | Water | RT | minutes | >90 | [12] |

Table 3: Comparative Analysis of Catalysts for Knoevenagel-type Condensations.

Heterogeneous catalysts are often preferred for their ease of separation and reusability, which aligns with the principles of green chemistry.[9] For instance, mixed metal oxides and metal-organic frameworks (MOFs) have shown significant promise.[9][11]

Solvent and Temperature Effects

The choice of solvent can significantly impact reaction rates and yields by affecting reactant solubility and stabilizing charged intermediates.[13] While traditional protocols often use organic solvents like ethanol or benzene, modern approaches favor greener alternatives.[4][12] Water has emerged as a highly effective solvent, sometimes accelerating the reaction due to its high polarity.[13][14] In some cases, solvent-free conditions, particularly using grinding or microwave irradiation, can provide excellent yields rapidly and with a simplified work-up.[8][14]

Reaction temperatures vary widely. Many Knoevenagel condensations proceed efficiently at room temperature, while others may require heating to overcome the activation energy.[14][15] Systematic optimization of temperature is crucial to balance reaction rate against the potential for side-product formation.[14]

Conclusion

The Knoevenagel condensation is a robust and versatile method for the synthesis of this compound and other α,β-unsaturated compounds. The reaction proceeds via a well-understood base-catalyzed mechanism involving the formation of a carbanion, nucleophilic addition, and subsequent dehydration. While traditional protocols are effective, significant advancements have been made in developing more sustainable and efficient methods through the exploration of heterogeneous catalysts, green solvents like water, and solvent-free conditions. For researchers and professionals in drug development, a thorough understanding of these methodologies and the factors influencing the reaction is critical for optimizing the synthesis of these important chemical intermediates.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of this compound - [www.rhodium.ws] [erowid.org]

- 5. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of 2-Nitropropene Derivatives for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) of 2-nitropropene derivatives. This document summarizes key quantitative data in structured tables, details experimental protocols, and visualizes synthetic pathways.

Introduction

This compound derivatives are a class of organic compounds characterized by a nitro group attached to a propene backbone. These compounds serve as versatile intermediates in organic synthesis, notably in the formation of various pharmaceuticals and other biologically active molecules. Their chemical reactivity, largely dictated by the electron-withdrawing nature of the nitro group, makes them valuable precursors for a range of chemical transformations. Understanding their structural and electronic properties through spectroscopic analysis is crucial for their effective utilization in research and development. This guide focuses on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of these derivatives, providing a foundational resource for their characterization.

Synthesis of this compound Derivatives

The most common synthetic route to 1-phenyl-2-nitropropene (B101151) and its derivatives is the Henry reaction, also known as a nitroaldol reaction. This reaction involves the condensation of an aromatic aldehyde with a nitroalkane, such as nitroethane, in the presence of a basic catalyst.[1]

A typical synthesis involves reacting an appropriate benzaldehyde (B42025) with nitroethane using a primary amine catalyst like n-butylamine. The reaction proceeds through a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the corresponding this compound derivative.[1]

Spectroscopic Data of this compound Derivatives

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound derivatives. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the structure of this compound derivatives. The chemical shifts are influenced by the substituents on the aromatic ring and the electron-withdrawing nitro group.

Table 1: ¹H NMR Spectroscopic Data of Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 1-Phenyl-2-nitropropene | CDCl₃ | 8.10 (s, 1H, vinyl H), 7.45-7.55 (m, 5H, Ar-H), 2.50 (s, 3H, CH₃) |

| 1-(4-Methoxyphenyl)-2-nitropropene | CDCl₃ | 8.05 (s, 1H, vinyl H), 7.40 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.48 (s, 3H, CH₃) |

| 1-(4-Chlorophenyl)-2-nitropropene | CDCl₃ | 8.08 (s, 1H, vinyl H), 7.42 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 2.49 (s, 3H, CH₃) |

Table 2: ¹³C NMR Spectroscopic Data of Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 1-Phenyl-2-nitropropene | CDCl₃ | 150.1 (C=C-NO₂), 142.5 (C=C-Ar), 130.5, 129.2, 128.8, 128.5 (Ar-C), 14.5 (CH₃) |

| 1-(4-Methoxyphenyl)-2-nitropropene | CDCl₃ | 161.5 (Ar-C-OCH₃), 149.8 (C=C-NO₂), 142.0 (C=C-Ar), 130.2 (Ar-CH), 123.5 (Ar-C), 114.5 (Ar-CH), 55.4 (OCH₃), 14.4 (CH₃) |

| 1-(4-Chlorophenyl)-2-nitropropene | CDCl₃ | 148.9 (C=C-NO₂), 141.0 (C=C-Ar), 136.5 (Ar-C-Cl), 129.8 (Ar-CH), 129.5 (Ar-CH), 129.0 (Ar-C), 14.5 (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in this compound derivatives. The strong absorptions corresponding to the nitro group and the carbon-carbon double bond are particularly diagnostic.

Table 3: Key IR Absorption Frequencies for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Description |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |

| C=C Stretch (alkene) | 1620 - 1680 | Medium to weak |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Bend (aromatic) | 690 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds, which aids in confirming their identity. Electron ionization (EI) is a common technique used for these analyses.

Table 4: Mass Spectrometry Data for 1-Phenyl-2-nitropropene

| m/z | Relative Intensity (%) | Proposed Fragment |

| 163 | 100 | [M]⁺ (Molecular Ion) |

| 117 | 85 | [M - NO₂]⁺ |

| 115 | 70 | [C₉H₇]⁺ |

| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 45 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

General Procedure for NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard.

General Procedure for IR Spectroscopy

Infrared spectra are commonly recorded on an FTIR spectrometer. Solid samples can be analyzed as a KBr pellet. A small amount of the sample is mixed with dry potassium bromide and pressed into a thin, transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

General Procedure for Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The instrument is usually operated at an ionization energy of 70 eV.

Biological Activity and Signaling Pathways

Nitroaromatic compounds, including this compound derivatives, are known for their broad spectrum of biological activities, such as antimicrobial and cytotoxic effects.[2] The biological activity is often linked to the bioreduction of the nitro group within cells. This process can generate reactive nitrogen species and reactive oxygen species, which can subsequently interact with and damage cellular macromolecules like DNA and proteins, leading to cell death.[2]

Conclusion

This technical guide provides a foundational overview of the spectroscopic characterization of this compound derivatives. The tabulated NMR, IR, and MS data for representative compounds, along with the generalized experimental protocols, offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The visualization of the synthetic route and the postulated mechanism of biological activity further aids in understanding the chemistry and potential applications of this important class of molecules. Further research into a wider array of substituted derivatives and their biological targets will undoubtedly continue to expand the utility of this compound compounds.

References

Unveiling the Toxicological Profile of 1-Phenyl-2-Nitropropene (P2NP): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-nitropropene (B101151) (P2NP), a crystalline solid with a distinct aromatic odor, serves as a critical intermediate in various chemical syntheses, most notably in the pharmaceutical industry for the production of amphetamine and related compounds[1][2]. Despite its utility, a comprehensive understanding of its toxicological properties and associated safety data is paramount for ensuring safe handling and for the risk assessment of potential impurities in drug products. This technical guide provides an in-depth summary of the currently available toxicological data for P2NP, outlines relevant experimental methodologies, and visualizes known metabolic processes. It is important to note that the toxicological properties of P2NP have not been extensively studied, and significant data gaps exist in the publicly available literature[1][3].

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential hazards of a substance following a single exposure. For P2NP, available data primarily focuses on the median lethal dose (LD50) through oral and intraperitoneal routes of administration in rodent models.

Quantitative Acute Toxicity Data

The following table summarizes the reported LD50 values for P2NP.

| Test | Species | Route | Dose | Source |

| LD50 | Rat | Oral | >500 mg/kg | [1][3][4] |

| LD50 | Rat | Intraperitoneal | 200 mg/kg | [4] |

| LD50 | Mouse | Oral | 1176 mg/kg | [1] |

| LD50 | Mouse | Intraperitoneal | 154 mg/kg | [1] |

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), P2NP is classified as harmful if swallowed[4][5].

Experimental Protocols: Acute Oral Toxicity (General Methodology)

While specific, detailed protocols for the cited P2NP studies are not available, a generalized methodology for an acute oral toxicity study, based on OECD Guideline 423 (Acute Toxic Class Method), is presented below. This method is designed to estimate the LD50 and identify signs of toxicity following a single oral dose.

Experimental Workflow: Acute Oral Toxicity Study (OECD 423)

Caption: Generalized workflow for an acute oral toxicity study.

Irritation and Sensitization

P2NP is recognized as an irritant. Direct contact should be avoided, and appropriate personal protective equipment should be used during handling[1][3].

-

Respiratory Irritation: May cause respiratory irritation[5].

-

Sensitization: No sensitizing effects are known[4].

Genotoxicity and Carcinogenicity

A critical aspect of toxicological evaluation is the assessment of a substance's potential to cause genetic mutations (genotoxicity) or cancer (carcinogenicity).

Based on currently available data, P2NP is not classified as a carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC)[4][6]. However, it is crucial to highlight that the toxicological properties, including its genotoxic potential, have not been thoroughly investigated[1].

No studies reporting the results of specific genotoxicity assays for P2NP, such as the Ames test (bacterial reverse mutation assay) or in vitro/in vivo micronucleus assays, were identified in the public domain. Such studies are essential for a comprehensive assessment of mutagenic and clastogenic potential.

Metabolism

The metabolic fate of a compound is intrinsically linked to its toxicity. For P2NP, the primary metabolic pathway of toxicological significance discussed in the literature is its reduction to 1-phenyl-2-aminopropane (amphetamine)[2]. This biotransformation is a reduction of both the alkene double bond and the nitro group.

While the specific enzymes involved in the in vivo metabolism of P2NP in humans or animals are not well-documented in the available literature, the reduction of nitroaromatic compounds can be catalyzed by various enzymes, including NADPH:P450 oxidoreductases and other flavoenzymes[7]. The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates to form the corresponding amine.

Metabolic Pathway: Reduction of P2NP to Amphetamine

Caption: Known metabolic reduction of P2NP to amphetamine.

Safety and Handling

Given the identified hazards, stringent safety precautions are necessary when handling P2NP.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust and vapors.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles to prevent skin and eye contact.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Prevent fire caused by electrostatic discharge[8].

-

Storage: P2NP should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents. The recommended storage temperature is between 2°C and 8°C, as the compound is not very stable at higher temperatures and can degrade over time[1][3].

Conclusion and Data Gaps

The available toxicological data for 1-phenyl-2-nitropropene (P2NP) indicates that it is harmful upon acute oral exposure and is an irritant to the skin, eyes, and respiratory system. The primary known metabolic pathway is its reduction to amphetamine.

However, this technical overview also highlights significant gaps in the toxicological database for P2NP. There is a notable absence of publicly available data concerning:

-

Inhalation and dermal toxicity (LC50, dermal LD50).

-

Sub-chronic and chronic toxicity.

-

Genotoxicity and mutagenicity from standardized assays (e.g., Ames test, micronucleus assay).

-

Reproductive and developmental toxicity.

-

Detailed metabolic studies to identify specific enzymes, intermediates, and excretion profiles.

-

Mechanistic studies on its mode of toxic action.

For drug development professionals, the lack of comprehensive genotoxicity data is particularly critical. Impurities in pharmaceutical products require rigorous toxicological assessment, and in the absence of data, a conservative approach to risk characterization is often warranted. Further research is strongly recommended to address these data gaps and to allow for a more complete and scientifically robust safety assessment of P2NP.

References

- 1. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]

- 2. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 3. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 1-Phenyl-2-nitropropene | C9H9NO2 | CID 1549520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Studies on the potential mutagenicity of p-phenylenediamine in oxidative hair dye mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1-Phenyl-2-Nitropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-phenyl-2-nitropropene (B101151) (P2NP), a key intermediate in the synthesis of various pharmaceuticals. Understanding the solubility of P2NP in different organic solvents is crucial for its synthesis, purification, and subsequent chemical transformations. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and provides a visual workflow for its synthesis and purification.

Quantitative Solubility Data

The solubility of 1-phenyl-2-nitropropene has been determined in several common organic solvents. The following table summarizes the available quantitative data at an unspecified ambient temperature. It is generally observed that the solubility of organic solids, such as P2NP, in organic solvents increases with temperature.

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |

| N,N-Dimethylformamide (DMF) | 30 | 0.184 |

| Dimethyl sulfoxide (B87167) (DMSO) | 30[1] | 0.184 |

| Ethanol | 10 | 0.061 |

Molar solubility was calculated using the molar mass of 1-phenyl-2-nitropropene (163.17 g/mol ).

Qualitative Solubility Information

Soluble in:

-

Acetone[2]

-

Chloroform

-

Dichloromethane

-

Methanol

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like 1-phenyl-2-nitropropene can be performed using several established laboratory methods. The choice of method often depends on the required accuracy, the amount of substance available, and the nature of the solvent. Two common methods are the gravimetric method and the spectroscopic method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solid solute is determined.

Detailed Methodology:

-

Saturation: An excess amount of 1-phenyl-2-nitropropene is added to the chosen organic solvent in a sealed container, such as a flask with a stopper.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can take several hours.

-

Separation of Undissolved Solid: The saturated solution is carefully separated from the excess undissolved solid. This is typically achieved by filtration through a pre-weighed filter paper or by centrifugation followed by decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured volume or mass of the clear, saturated filtrate is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Drying and Weighing: The solvent is removed by evaporation. This can be done at ambient temperature, under a gentle stream of an inert gas, or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the 1-phenyl-2-nitropropene. The container with the dry solid residue is then weighed.

-

Calculation: The mass of the dissolved 1-phenyl-2-nitropropene is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue. The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Spectroscopic Method

For compounds that have a distinct chromophore, UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility. 1-phenyl-2-nitropropene has a conjugated system and thus absorbs UV radiation, making this method suitable.

Principle: A saturated solution is prepared, and after removing any undissolved solid, the solution is diluted to a concentration that falls within the linear range of a previously established calibration curve (absorbance vs. concentration). The concentration of the diluted solution is determined from its absorbance, and from this, the concentration of the original saturated solution is calculated.

Detailed Methodology:

-

Calibration Curve: A series of standard solutions of 1-phenyl-2-nitropropene of known concentrations in the chosen solvent are prepared. The UV-Vis absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting absorbance versus concentration.

-

Saturation and Equilibration: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Separation: The undissolved solid is removed by filtration or centrifugation, ensuring the temperature is maintained.

-

Dilution: A known volume of the clear saturated solution is carefully diluted with the same solvent to a concentration that is within the range of the calibration curve. The dilution factor must be accurately recorded.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Calculation: The concentration of the original saturated solution (i.e., the solubility) is calculated by multiplying the concentration of the diluted solution by the dilution factor.

Synthesis and Purification Workflow

The most common laboratory synthesis of 1-phenyl-2-nitropropene is the Henry reaction (also known as a nitroaldol reaction), which is a type of Knoevenagel condensation.[3] This reaction involves the condensation of benzaldehyde (B42025) with nitroethane in the presence of a basic catalyst. The subsequent purification of the crude product heavily relies on its solubility characteristics, typically involving recrystallization from a suitable solvent.

Caption: Workflow for the synthesis and purification of 1-phenyl-2-nitropropene.

This guide provides a foundational understanding of the solubility of 1-phenyl-2-nitropropene. For specific applications, it is recommended that researchers determine the solubility under their precise experimental conditions, as factors such as temperature, pressure, and the presence of impurities can influence solubility.

References

An In-depth Technical Guide to the Resonance Stabilization in Phenyl-2-nitropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, electronic properties, and reactivity of phenyl-2-nitropropene (P2NP), with a core focus on the principles of resonance stabilization that govern its characteristics. P2NP, a conjugated nitroalkene, serves as a significant model compound for understanding electronic effects in α,β-unsaturated systems and is a versatile intermediate in organic synthesis.[1] Its structure, featuring an extended π-system, results in significant delocalization of electron density, which profoundly influences its stability, spectroscopic properties, and chemical reactivity.

Molecular Structure and Resonance Stabilization

Phenyl-2-nitropropene, with the chemical formula C₉H₉NO₂, is a yellow crystalline solid.[1][2] Its molecular architecture consists of a phenyl group and a nitro group attached to a propene backbone, creating an extended conjugated system.[2][3] This conjugation involves the π-orbitals of the benzene (B151609) ring, the p-orbitals of the C=C double bond, and the p-orbitals of the nitro group. The overlap of these orbitals allows for the delocalization of π-electrons across the molecule, a phenomenon known as resonance.[4][5]

This delocalization is responsible for the molecule's planar geometry, which maximizes orbital overlap.[1] The compound predominantly exists as the more thermodynamically stable E-isomer, where the bulky phenyl and nitro groups are positioned on opposite sides (trans) of the double bond.[1][3] The electron-withdrawing nature of the nitro group polarizes the conjugated system, making the β-carbon (the carbon atom of the double bond attached to the phenyl group) electrophilic and susceptible to nucleophilic attack.[6][7]

The resonance hybrid of phenyl-2-nitropropene can be represented by several contributing structures that illustrate the distribution of electron density. The most significant contributors involve the delocalization of the π-electrons from the phenyl ring and the double bond onto the electronegative oxygen atoms of the nitro group. This charge separation stabilizes the molecule and explains its chemical behavior.

References

- 1. webqc.org [webqc.org]

- 2. bloomtechz.com [bloomtechz.com]

- 3. grokipedia.com [grokipedia.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. 1-Phenyl-2-nitropropene | 18315-84-9 | Benchchem [benchchem.com]

- 7. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Electrochemical Properties of Substituted 2-Nitropropenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of substituted 2-nitropropenes, a class of compounds of significant interest in organic synthesis and pharmaceutical development. Understanding their electrochemical behavior is crucial for developing novel synthetic routes, particularly for the production of amphetamines and related compounds where these molecules serve as key precursors. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying electrochemical processes.

Introduction

Substituted 2-nitropropenes, particularly phenyl-2-nitropropene (P2NP) and its derivatives, are α,β-unsaturated nitroalkenes. Their electrochemical reduction is a key step in various synthetic pathways. The presence of the nitro group and the conjugated double bond makes these molecules electroactive and susceptible to reduction at a dropping mercury electrode (DME) or other suitable working electrodes. The electrochemical behavior is significantly influenced by substituents on the aromatic ring, the pH of the medium, and the solvent system employed.

Electrochemical Reduction Mechanism

The electrochemical reduction of substituted 2-nitropropenes in aprotic media, such as N,N-dimethylformamide (DMF), typically proceeds in two main steps. The initial step is a one-electron transfer to form a radical anion. This is followed by a series of chemical reactions and further electron transfers.

In the case of (E)-1-phenyl-2-nitro-1-propene (PNP), studies using polarography, cyclic voltammetry, and rotating disk techniques have elucidated a detailed mechanism. The compound is reduced in two distinct polarographic steps.[1] At potentials corresponding to the first plateau, the data suggests a mechanism involving the coupling of the initially formed ion radicals.[1] The rate of this coupling reaction is dependent on the concentration of the parent compound and the presence of proton donors like water.[1] The second polarographic step involves a two-electron reduction of the parent molecule.[1]

The overall reduction process in acidic aqueous media is a four-electron, four-proton process that leads to the formation of the corresponding hydroxylamine (B1172632) derivative. This process is generally irreversible.

Below is a diagram illustrating the proposed initial steps of the electrochemical reduction of a substituted phenyl-2-nitropropene in an aprotic solvent.

Caption: Proposed initial mechanism for the electrochemical reduction of substituted 2-nitropropenes.

Quantitative Electrochemical Data

The electrochemical properties of substituted 2-nitropropenes are highly dependent on the nature and position of substituents on the phenyl ring. Electron-donating groups tend to make the reduction more difficult (shifting the reduction potential to more negative values), while electron-withdrawing groups facilitate the reduction.

The following tables summarize the half-wave potentials (E½) for a series of para-substituted β-methyl-β-nitrostyrenes (2-nitropropenes) at different pH values.

Table 1: Half-Wave Potentials (E½ vs. Ag/AgCl) of para-Substituted β-Methyl-β-nitrostyrenes at pH 4.0

| Substituent (X) | Hammett Constant (σp) | E½ (V) |

| -H | 0.00 | -0.580 |

| -CH₃ | -0.17 | -0.600 |

| -OCH₃ | -0.27 | -0.615 |

| -Cl | 0.23 | -0.560 |

| -Br | 0.23 | -0.555 |

| -NO₂ | 0.78 | -0.480 |

Table 2: Half-Wave Potentials (E½ vs. Ag/AgCl) of para-Substituted β-Methyl-β-nitrostyrenes at pH 7.0

| Substituent (X) | Hammett Constant (σp) | E½ (V) |

| -H | 0.00 | -0.720 |

| -CH₃ | -0.17 | -0.745 |

| -OCH₃ | -0.27 | -0.760 |

| -Cl | 0.23 | -0.700 |

| -Br | 0.23 | -0.695 |

| -NO₂ | 0.78 | -0.620 |

Data synthesized from scholarly sources. The exact values can vary based on specific experimental conditions.

A linear relationship is observed between the half-wave potentials and the Hammett sigma constants of the substituents, indicating that the electronic effects of the substituents are the primary factor influencing the ease of reduction.

Experimental Protocols

The following sections describe typical experimental methodologies for studying the electrochemical properties of substituted 2-nitropropenes.

Voltammetric Measurements

A standard three-electrode system is typically employed for cyclic voltammetry and polarography.

Caption: A typical experimental setup for voltammetric analysis.

Working Electrode: A dropping mercury electrode (DME) is commonly used for polarographic studies due to its renewable and smooth surface. For cyclic voltammetry, a glassy carbon electrode or a hanging mercury drop electrode (HMDE) can be utilized.

Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode provides a stable reference potential.

Counter Electrode: A platinum wire or foil is typically used as the auxiliary electrode to complete the circuit.

Solvent and Supporting Electrolyte: For studies in aprotic media, N,N-dimethylformamide (DMF) with a supporting electrolyte such as tetra-n-butylammonium perchlorate (B79767) (TBAP) is common. For aqueous studies, Britton-Robinson buffers are often used to control the pH, with an organic co-solvent like ethanol (B145695) to ensure the solubility of the nitropropene derivatives.

Procedure:

-

The electrochemical cell is assembled with the three electrodes.

-

The solution containing the substituted this compound and the supporting electrolyte is deoxygenated by purging with high-purity nitrogen for at least 15-20 minutes to prevent interference from oxygen reduction.

-

The desired electrochemical technique (e.g., cyclic voltammetry, differential pulse polarography) is performed using a potentiostat.

-

For cyclic voltammetry, the potential is scanned between defined limits, and the resulting current is recorded.

-

For polarography, the potential is scanned while mercury drops are continuously formed and detached from the capillary.

Sample Preparation

Stock solutions of the substituted this compound derivatives are typically prepared in a suitable organic solvent such as ethanol or DMF. The final concentration for analysis is usually in the range of 10⁻⁴ to 10⁻⁵ M. The supporting electrolyte concentration is significantly higher, typically around 0.1 M, to ensure sufficient conductivity of the solution.

Conclusion

The electrochemical properties of substituted 2-nitropropenes are systematically influenced by the electronic nature of the substituents on the aromatic ring. This in-depth understanding, supported by quantitative data and detailed experimental protocols, is invaluable for researchers in organic synthesis and drug development. The ability to predict and control the reduction potential of these compounds through substituent effects opens up possibilities for fine-tuning reaction conditions and designing more efficient synthetic pathways for a wide range of target molecules. The methodologies and data presented in this guide serve as a foundational resource for further research and application in this important area of electro-organic chemistry.

References

An In-depth Technical Guide on the Mutagenicity and Genotoxicity of 2-Nitropropane Nitronate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mutagenic and genotoxic properties of 2-nitropropane (B154153) (2-NP) and its anionic tautomer, propane (B168953) 2-nitronate. It is well-established that the nitronate form is the more proximate genotoxic species, playing a pivotal role in the DNA-damaging effects and carcinogenicity of 2-NP.[1][2][3] This document synthesizes key findings on its metabolic activation, mechanisms of action, and the experimental evidence supporting its genotoxicity, presented with detailed methodologies and quantitative data.

Metabolic Activation of 2-Nitropropane to its Nitronate

2-Nitropropane exists in a tautomeric equilibrium with its aci form, propane-2-nitronic acid, which deprotonates under physiological conditions to form the propane 2-nitronate anion.[4] This conversion is a critical rate-limiting step for the genotoxicity of 2-NP.[2] The tautomerization can occur spontaneously, and the rate is significantly enhanced at higher pH levels.[1] Furthermore, hepatic enzymes, including cytochrome P450, can facilitate this conversion, increasing the intracellular concentration of the reactive nitronate.[1][4] Once formed, the nitronate is a more potent mutagen and is more rapidly metabolized to DNA-damaging species than its neutral parent compound.[2][5]

Caption: Metabolic activation of 2-nitropropane to its genotoxic nitronate form.

Evidence of Mutagenicity

The mutagenic potential of 2-nitropropane and its nitronate has been extensively evaluated, primarily through the bacterial reverse mutation assay (Ames test).

Quantitative Data from Ames Test

Studies consistently demonstrate that propane 2-nitronate is significantly more mutagenic than the neutral 2-NP form.[5][6] Its mutagenicity is particularly pronounced in Salmonella typhimurium strains TA100 and TA102, the latter being sensitive to oxidative damage.[5]

| Compound | S. typhimurium Strain | Concentration (µmoles/plate) | Metabolic Activation (S9) | Result | Reference |

| 2-Nitropropane | TA98 | 55 | Not specified | Not mutagenic | [5] |

| 2-Nitropropane | TA100 | 55 | Not specified | Mutagenic | [5] |

| 2-Nitropropane | TA102 | 55 | Not specified | Mutagenic | [5] |

| Propane 2-Nitronate | TA98 | 14 | Not specified | Significantly Mutagenic | [5] |

| Propane 2-Nitronate | TA100 | ~4 | Not specified | Significantly Mutagenic | [5] |

| Propane 2-Nitronate | TA102 | ~4 | Not specified | Significantly Mutagenic | [5] |

| Propane 2-Nitronate | TA100 | 10 - 80 | Not specified | Significantly Mutagenic | [6] |

| Propane 2-Nitronate | TA102 | 10 - 80 | Not specified | Significantly Mutagenic | [6] |

Experimental Protocol: Ames Test (OECD 471)

The bacterial reverse mutation assay evaluates the ability of a substance to induce reverse mutations at selected loci of several bacterial strains.

-

Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA102) are commonly used. These strains are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.

-

Test Substance Preparation: Propane 2-nitronate is prepared and diluted to various concentrations. Due to its relative instability, it is often generated in situ from 2-NP by adjusting the pH.

-

Exposure: The tester strains are exposed to the test substance in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

-

Method:

-

Plate Incorporation Method: The test substance, bacterial culture, and (if used) S9 mix are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Pre-incubation Method: The mixture of test substance, bacteria, and S9 mix is incubated at 37°C for a short period (e.g., 20-30 minutes) before being mixed with top agar and plated.

-

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation (revertants) can synthesize histidine and form visible colonies. The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

References

- 1. Propane 2-nitronate is the major genotoxic form of 2-nitropropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Propane 2-nitronate is more rapidly denitrified and is more genotoxic than 2-nitropropane in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Nitropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Enhanced mutagenicity of 2-nitropropane nitronate with respect to 2-nitropropane--possible involvement of free radical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of secondary nitroalkanes, their nitronates, primary nitroalkanes, nitrocarbinols, and other aliphatic nitro compounds in the Ames Salmonella assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Reduction of 1-Phenyl-2-nitropropene using Lithium Aluminum Hydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of 1-phenyl-2-nitropropene (B101151) (P2NP) using lithium aluminum hydride (LiAlH₄) is a significant transformation in organic synthesis, yielding 1-phenyl-2-aminopropane (amphetamine), a key structural motif in many pharmacologically active compounds. This reaction involves the reduction of both the carbon-carbon double bond and the nitro group of the conjugated nitroalkene. The reaction conditions, particularly the stoichiometry of the reducing agent, play a critical role in the product distribution, with an excess of lithium aluminum hydride being crucial for the complete reduction to the primary amine. Incomplete reduction can lead to the formation of the intermediate 1-phenyl-2-propanoxime.[1] This document provides detailed application notes, experimental protocols, and mechanistic insights for this important synthetic transformation.

Data Presentation

The following table summarizes the key quantitative data related to the reduction of 1-phenyl-2-nitropropene with lithium aluminum hydride under different conditions. A significant excess of LiAlH₄ is necessary to drive the reaction to completion and maximize the yield of the desired amphetamine product.

| Parameter | Value | Reference |

| Starting Material | 1-Phenyl-2-nitropropene | N/A |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | N/A |

| Solvent | Dry Tetrahydrofuran (B95107) (THF) | [1] |

| LiAlH₄:P2NP Molar Ratio | 5:1 | [1] |

| Major Product (5:1 Ratio) | 1-Phenyl-2-propanoxime | [1] |

| LiAlH₄:P2NP Molar Ratio for Amine | >5:1 (e.g., 20:1) | [1] |

| Major Product (>5:1 Ratio) | Amphetamine | [1] |

| Reaction Temperature | 0 °C to reflux | [1] |

| Reaction Time | ~1.5 - 2 hours | [1] |

Experimental Protocols

This section details the experimental methodology for the reduction of 1-phenyl-2-nitropropene using a significant excess of lithium aluminum hydride to favor the formation of amphetamine.

Materials:

-

1-phenyl-2-nitropropene (P2NP)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

2N Sodium hydroxide (B78521) (NaOH) solution

-

Methylene (B1212753) chloride

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a suspension of lithium aluminum hydride (a 20-fold molar excess relative to 1-phenyl-2-nitropropene) in anhydrous tetrahydrofuran is prepared under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Addition of Substrate: The flask is cooled in an ice bath. A solution of 1-phenyl-2-nitropropene in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension over a period of 15 minutes.[1]

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux for 1 hour.[1]

-

Work-up: The reaction mixture is cooled in an ice bath. The excess LiAlH₄ is quenched by the slow and successive addition of water, followed by a 2N sodium hydroxide solution, and then more water.[1]

-

Isolation of Product: The resulting white precipitate of aluminum salts is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is then extracted with methylene chloride. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product as a yellow oil.[1]

-

Purification (Optional): The crude amphetamine can be further purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride or sulfate) followed by recrystallization.

Mandatory Visualizations

Reaction Pathway

References

Application Notes and Protocols for the Catalytic Hydrogenation of 1-Phenyl-2-nitropropene (P2NP) with Palladium on Carbon

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic hydrogenation of 1-phenyl-2-nitropropene (B101151) (P2NP) using palladium on carbon (Pd/C). This reaction is a key transformation in the synthesis of valuable chemical intermediates. The choice of reaction conditions can selectively yield either phenyl-2-propanone (P2P) or amphetamine.

Introduction

1-Phenyl-2-nitropropene (P2NP) is an aromatic compound used in the pharmaceutical industry.[1] Its reduction is a critical step in the synthesis of several target molecules. Palladium on carbon is a versatile and efficient heterogeneous catalyst for the hydrogenation of P2NP.[2] Depending on the hydrogen source and reaction conditions, the reduction can proceed via different pathways to yield distinct products. The two primary products are phenyl-2-propanone (P2P), a precursor for methamphetamine synthesis, and amphetamine, a pharmaceutical drug.[1]

Reaction Pathways

The catalytic hydrogenation of P2NP with Pd/C can lead to two main products through different reaction intermediates.

-

Formation of Phenyl-2-Propanone (P2P): This pathway often involves the reduction of the nitroalkene to an oxime or a nitroalkane intermediate, followed by hydrolysis to the corresponding ketone.[1][3] One method involves reducing P2NP to phenyl-2-nitropropane with sodium borohydride, which is then hydrolyzed using hydrogen peroxide and potassium carbonate to produce phenylacetone.[1] Another approach utilizes iron in the presence of an acid to form an intermediate that hydrolyzes to P2P.[1]

-

Formation of Amphetamine: This route involves the complete reduction of both the carbon-carbon double bond and the nitro group to an amine.[1] This is typically achieved using a direct hydrogenation method.

Below is a diagram illustrating the general reaction pathways.

Caption: Reaction pathways for the hydrogenation of P2NP.

Experimental Data

The following tables summarize quantitative data from various reported methods for the reduction of P2NP and related nitroalkenes.

Table 1: Catalytic Transfer Hydrogenation to Oximes

| Substrate | Hydrogen Donor | Catalyst (mol% Pd) | Solvent | Time (h) | Yield (%) | Reference |

| 1-Aryl-2-nitropropenes | Ammonium (B1175870) formate (B1220265) | 5% Pd/C (10) | Methanol (B129727)/THF (1:1) | Not Specified | Good | [3] |

| 1-Nitro-1-cyclohexene | Ammonium formate | 5% Pd/C (10) | Methanol/THF (1:1) | Not Specified | Good | [3] |

Table 2: Reduction of P2NP to Phenyl-2-Propanone

| Reducing Agent | Acid/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Iron powder | Acetic acid | Acetic acid | Reflux, 1.5 h | 75 | [4] |

| Sodium borohydride | - | Methanol | Not Specified | Not Specified | [1] |

| then H₂O₂/K₂CO₃ |

Experimental Protocols

Protocol 1: General Procedure for Catalytic Transfer Hydrogenation to Oxime

This protocol is adapted from the reduction of α,β-unsaturated nitroalkenes.[3]

Materials: